Cas no 177966-66-4 (Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate)

Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- METHYL (3R)-3-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE
- Methyl (R)-3-amino-3-(4-hydroxyphenyl)propanoate
- (3R)-3-(4-Hydroxyphenyl)-beta-alanine methyl ester
- Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
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- MDL: MFCD08056820
- Inchi: 1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
- InChI Key: NNIQEIHSKHWXLM-SECBINFHSA-N
- SMILES: O(C)C(C[C@H](C1C=CC(=CC=1)O)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 188
- XLogP3: 0.3
- Topological Polar Surface Area: 72.6
Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D557023-1g |
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)- |
177966-66-4 | 96% | 1g |
$760 | 2024-05-25 | |
eNovation Chemicals LLC | D557023-1g |
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)- |
177966-66-4 | 96% | 1g |
$760 | 2025-02-27 | |
eNovation Chemicals LLC | D557023-1g |
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)- |
177966-66-4 | 96% | 1g |
$760 | 2025-02-28 | |
eNovation Chemicals LLC | D557023-5g |
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)- |
177966-66-4 | 96% | 5g |
$3335 | 2024-05-25 | |
eNovation Chemicals LLC | D557023-5g |
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)- |
177966-66-4 | 96% | 5g |
$3335 | 2025-02-27 | |
eNovation Chemicals LLC | D557023-5g |
Benzenepropanoic acid, ß-amino-4-hydroxy-, methyl ester, (ßR)- |
177966-66-4 | 96% | 5g |
$3335 | 2025-02-28 |
Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate Related Literature
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate and Its Significance in Modern Chemical Biology
Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate, with the CAS number 177966-66-4, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, often referred to by its systematic name, represents a fascinating intersection of organic chemistry and biological activity, making it a subject of extensive research and development.
The molecular structure of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is characterized by a chiral center at the third carbon atom, which contributes to its enantiomeric purity and specificity. This stereochemistry is crucial in biological systems, where the interaction of molecules with receptors and enzymes is highly dependent on their three-dimensional shape. The presence of both an amino group and a hydroxyl group in the molecule further enhances its potential for diverse biological interactions.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways without exhibiting significant side effects. Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate has emerged as a promising candidate in this regard. Its structural features suggest that it may interact with various biological targets, potentially leading to applications in drug discovery and therapeutic intervention.
One of the most intriguing aspects of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is its potential role in modulating enzyme activity. Enzymes are central to many biological processes, and their activity can be regulated by small molecules. The compound's ability to interact with enzymes may make it useful in developing inhibitors or activators for specific enzymatic pathways. This capability is particularly relevant in the context of metabolic disorders, where enzyme dysregulation plays a significant role.
Recent studies have begun to explore the pharmacological properties of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate. These studies have shown that the compound exhibits promising effects on various biological systems. For instance, preliminary research suggests that it may have anti-inflammatory properties by interacting with inflammatory pathways. Additionally, its structural similarity to certain natural products has led researchers to investigate its potential as a precursor for more complex bioactive molecules.
The synthesis of Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate is another area of active research. The synthesis process must be carefully controlled to ensure high enantiomeric purity, which is essential for its biological activity. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
In conclusion, Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate (CAS no. 177966-66-4) represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a valuable compound for further research. As our understanding of its pharmacological properties continues to grow, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies.
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